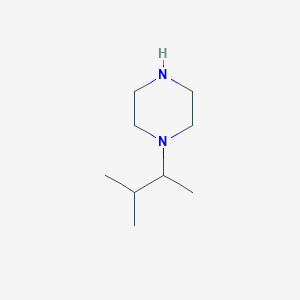![molecular formula C9H17NO4S B13804700 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- is a chemical compound that belongs to the class of piperidinecarboxylic acids. These compounds are characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the methylsulfonyl group attached to the ethyl chain makes this compound unique and potentially useful in various applications.
Métodos De Preparación
The synthesis of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate to form the piperidinecarboxylic acid intermediate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- can be compared with other similar compounds such as:
4-Piperidinecarboxylic acid: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
1-[2-(Methylsulfonyl)ethyl]piperidine: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
Piperidine derivatives: A broad class of compounds with varying substituents on the piperidine ring, each with unique properties and applications.
The uniqueness of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17NO4S |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-15(13,14)7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Clave InChI |
JTBUHVUGMIOCTO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCN1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


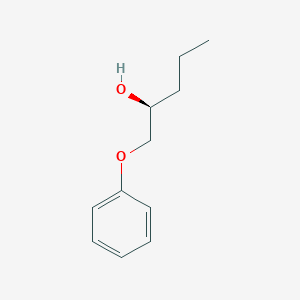
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
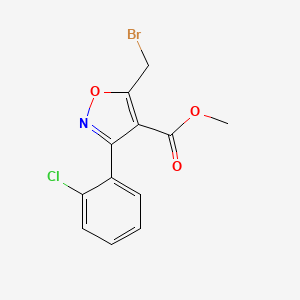
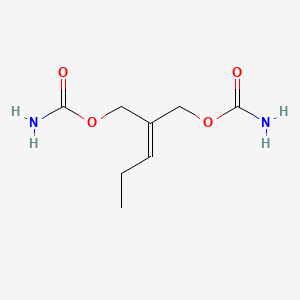
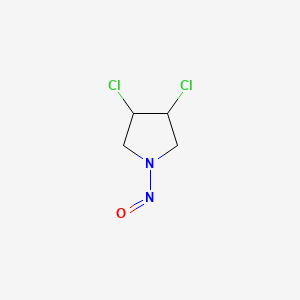
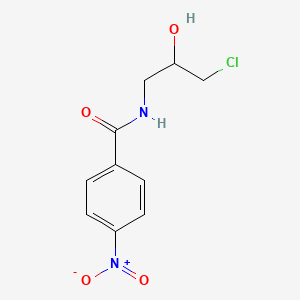
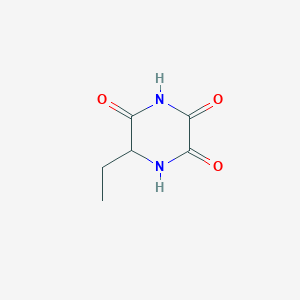
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
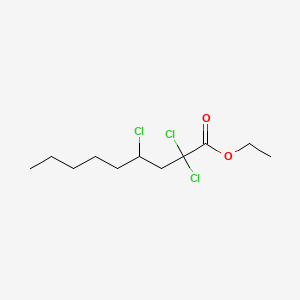
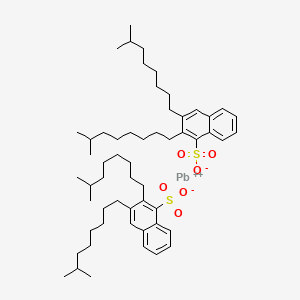
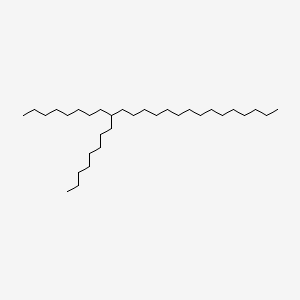
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

